l-Alanine propargyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Alanine propargyl ester is a derivative of the amino acid l-Alanine, where the carboxyl group is esterified with propargyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of l-Alanine propargyl ester typically involves the esterification of l-Alanine with propargyl alcohol. One common method is to treat l-Alanine with propargyl alcohol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
l-Alanine propargyl ester can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The propargyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield propargyl aldehyde or propargylic acid, while reduction of the ester group can yield l-Alanine alcohol .
Wissenschaftliche Forschungsanwendungen
l-Alanine propargyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of l-Alanine propargyl ester involves its interaction with various molecular targets. For instance, in peptide synthesis, the propargyl ester acts as a protecting group for the carboxyl group of l-Alanine, preventing unwanted reactions during the synthesis process. The propargyl group can be selectively removed using reagents such as tetrathiomolybdate, ensuring that other protecting groups remain intact .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- l-Alanine methyl ester
- l-Alanine ethyl ester
- l-Alanine benzyl ester
Comparison
Compared to other l-Alanine esters, l-Alanine propargyl ester offers unique advantages due to the presence of the propargyl group. This group provides additional reactivity, allowing for further functionalization and derivatization. Additionally, the propargyl group can be selectively removed under mild conditions, making it a valuable protecting group in peptide synthesis .
Eigenschaften
Molekularformel |
C6H9NO2 |
---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
prop-2-ynyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C6H9NO2/c1-3-4-9-6(8)5(2)7/h1,5H,4,7H2,2H3/t5-/m0/s1 |
InChI-Schlüssel |
BUWSVGDWXRLATH-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCC#C)N |
Kanonische SMILES |
CC(C(=O)OCC#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.